2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE

Vue d'ensemble

Description

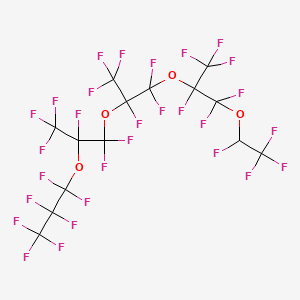

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE is a fluorinated ether compound with the molecular formula C14HF29O4 and a molecular weight of 784.1090 . This compound is known for its unique chemical structure, which includes multiple ether linkages and a high degree of fluorination, making it highly stable and resistant to chemical reactions .

Méthodes De Préparation

The synthesis of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE typically involves the reaction of fluorinated alcohols with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a strong base, such as potassium hydroxide, to facilitate the formation of the ether linkages . Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE is highly resistant to chemical reactions due to its extensive fluorination . it can undergo certain types of reactions under specific conditions:

Applications De Recherche Scientifique

Introduction to 2H-Perfluoro-5,8,11-Trimethyl-3,6,9,12-Tetraoxapentadecane

This compound is a fluorinated compound with the chemical formula and CAS number 26738-51-2. This compound exhibits unique properties due to its fluorinated structure, making it valuable in various scientific and industrial applications. This article explores its applications in scientific research, particularly in the fields of materials science and environmental chemistry.

Ion-Selective Membranes

One significant application of this compound is in the development of ion-selective membranes. Research has demonstrated its effectiveness as an ionophore in membranes that selectively interact with various ions. The compound's unique fluorinated structure enhances its affinity for specific ions, making it suitable for applications in sensors and analytical chemistry .

Fluorinated Surfactants

The compound is also utilized as a fluorinated surfactant in various formulations. Its properties allow it to reduce surface tension effectively and stabilize emulsions. This application is particularly relevant in the formulation of advanced materials where surface properties are critical for performance .

Environmental Monitoring

Due to its stability and resistance to degradation, this compound is employed in environmental monitoring as a standard for perfluorinated substances (PFAS). It serves as a reference compound for testing and quantifying PFAS levels in various environmental samples .

Chemical Synthesis

The compound acts as a precursor or intermediate in the synthesis of other fluorinated compounds. Its unique chemical properties allow it to participate in reactions that yield more complex fluorinated structures used in pharmaceuticals and agrochemicals .

Case Study 1: Ion Selectivity Research

A study focused on the potentiometric selectivities of ionophore-doped membranes highlighted the use of this compound. The research illustrated how varying concentrations of the compound affected the selectivity towards specific ions in mixed solutions. The findings suggest that this compound can significantly enhance the performance of ion-selective electrodes used in analytical applications .

Case Study 2: Environmental Impact Assessment

In an environmental study assessing PFAS contamination levels in water sources, researchers utilized this compound as a calibration standard. The results indicated its effectiveness in accurately measuring concentrations of various PFAS compounds across different water samples. This case underscores the importance of using reliable standards for environmental monitoring .

Mécanisme D'action

The mechanism of action of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE involves its interaction with molecular targets through its ether linkages and fluorinated groups . The compound can form stable complexes with various molecules, enhancing their stability and bioavailability . The fluorinated groups also contribute to its resistance to metabolic degradation, making it a valuable component in drug delivery systems .

Comparaison Avec Des Composés Similaires

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE can be compared with other fluorinated ether compounds, such as:

- 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-icosafluoro-5,8,11-tris(trifluoromethyl)-3,6,9,12-tetraoxapentadecane

- 3,6,9,12-Tetraoxapentadecane-1,14-diol, 2,5,8,11-tetramethyl-

These compounds share similar structural features but differ in the degree of fluorination and the presence of additional functional groups . The unique combination of ether linkages and extensive fluorination in this compound makes it particularly resistant to chemical reactions and suitable for specialized applications .

Activité Biologique

2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane (CAS No. 26738-51-2) is a synthetic perfluorinated compound with a complex molecular structure characterized by multiple fluorinated methyl groups and ether linkages. This compound is part of a broader class of perfluoroalkyl substances (PFAS), which are known for their unique chemical properties and persistence in the environment. Understanding its biological activity is crucial for assessing its potential impacts on health and the environment.

- Molecular Formula : C₁₄HF₂₉O₄

- Molecular Weight : 784.12 g/mol

- Boiling Point : 192-195 °C

- Melting Point : -115 °C

- Density : 1.723 g/cm³

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with biological systems and potential toxicological effects.

Toxicological Profile

Research indicates that compounds similar to this tetraoxapentadecane exhibit various toxicological effects:

- Skin and Eye Irritation : The compound is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2A) .

- Respiratory Effects : It may cause respiratory tract irritation (Category 3) upon exposure .

- Endocrine Disruption : PFAS compounds have been implicated in endocrine disruption, potentially affecting hormonal balance and reproductive health .

Case Study 1: Toxicity Assessment

A study conducted by the Environmental Protection Agency (EPA) assessed the toxicity of various PFAS compounds, including tetraoxapentadecane. The findings indicated that exposure to high concentrations could lead to significant health risks in laboratory animals, including developmental toxicity and liver damage .

Case Study 2: Environmental Impact

Research published in environmental toxicology journals highlights the persistence of PFAS in the environment due to their chemical stability. Tetraoxapentadecane's long half-life raises concerns regarding bioaccumulation in aquatic organisms and subsequent entry into the food chain .

Data Table: Comparison of Biological Activities

| Property | This compound | Similar PFAS Compounds |

|---|---|---|

| Skin Irritation | Yes (Category 2) | Yes (varies by compound) |

| Eye Irritation | Yes (Category 2A) | Yes (varies by compound) |

| Respiratory Irritation | Yes (Category 3) | Yes (varies by compound) |

| Endocrine Disruption | Potentially | Common among PFAS |

| Bioaccumulation Potential | High | High |

Propriétés

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF29O4/c15-1(2(16,17)18)44-12(38,39)4(21,8(27,28)29)46-14(42,43)6(23,10(33,34)35)47-13(40,41)5(22,9(30,31)32)45-11(36,37)3(19,20)7(24,25)26/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCLWIPRQIWFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14HF29O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880243 | |

| Record name | Fluoroether E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26738-51-2 | |

| Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Eicosafluoro-5,8,11-tris(trifluoromethyl)-3,6,9,12-tetraoxapentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26738-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Freon E 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026738512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroether E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The paper mentions that perfluorinated solvents with ether groups are often assumed to be inert. Does the research support this assumption for 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane?

A1: Contrary to the common assumption, the research demonstrates that this compound is not entirely inert. While it interacts very weakly, it does exhibit measurable association with specific ions. The study revealed weak interactions with Na+ and Li+, with formal association constants of 2.3 and 1.5 M(-1), respectively. [] This finding challenges the notion of complete inertness and highlights the importance of quantifying the coordinative properties of such compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.